INCB047986 -

INCB047986

Catalog Number: EVT-270914
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB047986 is a potent JAK inhibitor, currently being developed by Incyte.
Source and Classification

INCB047986 was developed by Incyte Corporation and is part of a broader class of compounds known as JAK inhibitors. These inhibitors target the JAK family of tyrosine kinases, which are integral to the signaling pathways activated by various cytokines and growth factors. The classification of INCB047986 as a JAK1 inhibitor positions it among other therapeutic agents aimed at regulating immune responses and inflammatory processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of INCB047986 involves several key steps that utilize advanced organic chemistry techniques. The compound's structure is characterized by a complex arrangement of heterocycles and functional groups, which contribute to its biological activity.

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations, including cyclization and functionalization.
  2. Key Reactions: Critical reactions may include nucleophilic substitutions, condensation reactions, and coupling reactions to form the desired heterocyclic frameworks.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

These synthetic pathways are crucial for producing INCB047986 in sufficient quantities for preclinical and clinical studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of INCB047986 can be represented by its chemical formula, which highlights its complex architecture. The compound features multiple rings and functional groups that contribute to its interaction with biological targets.

  • Chemical Formula: C₁₅H₁₈N₄O
  • Molecular Weight: Approximately 286.33 g/mol
  • Structural Characteristics: The structure includes a pyrrolo[2,3-d]pyrimidinyl moiety linked to a piperidine ring, which is essential for its activity as a JAK1 inhibitor.

This intricate structure allows for specific interactions with the JAK1 enzyme, enhancing its inhibitory efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

INCB047986 undergoes various chemical reactions that can be explored to understand its reactivity and stability:

  1. Hydrolysis: The compound may hydrolyze under acidic or basic conditions, affecting its stability.
  2. Oxidation-Reduction: Potential oxidation reactions can alter the electronic properties of the molecule, impacting its biological activity.
  3. Binding Interactions: The compound's ability to bind to the JAK1 enzyme involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

These reactions are critical for assessing the compound's behavior in biological systems and its potential degradation pathways.

Mechanism of Action

Process and Data

INCB047986 exerts its pharmacological effects primarily through the inhibition of JAK1 activity. This mechanism can be described as follows:

  1. Binding: The compound selectively binds to the ATP-binding site of JAK1, preventing substrate phosphorylation.
  2. Signal Transduction Modulation: By inhibiting JAK1, INCB047986 disrupts downstream signaling pathways associated with cytokine receptors, leading to reduced expression of pro-inflammatory genes.
  3. Therapeutic Effects: This modulation results in decreased inflammation and immune response, making it beneficial for treating autoimmune diseases such as rheumatoid arthritis or psoriasis.

The effectiveness of this mechanism has been supported by various preclinical studies demonstrating significant reductions in disease markers in relevant animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of INCB047986 is essential for its development as a therapeutic agent:

  • Solubility: The compound exhibits moderate solubility in aqueous solutions, which is important for bioavailability.
  • Stability: INCB047986 is stable under physiological conditions but may require specific storage conditions to maintain integrity over time.
  • Melting Point: The melting point provides insights into the thermal stability of the compound.

These properties influence formulation strategies and dosing regimens in clinical settings.

Applications

Scientific Uses

INCB047986 has significant potential applications in various scientific fields:

  1. Autoimmune Diseases: As a selective JAK1 inhibitor, it may be used to treat conditions like rheumatoid arthritis or inflammatory bowel disease.
  2. Cancer Therapy: There is ongoing research into its efficacy against certain cancers where JAK signaling plays a role in tumor growth and survival.
  3. Research Tool: INCB047986 can serve as a valuable tool in research settings to study JAK signaling pathways and their implications in health and disease.

The ongoing exploration of INCB047986's applications underscores its importance in advancing therapeutic strategies against complex diseases influenced by immune dysregulation.

Introduction to INCB047986: Discovery & Development

Historical Context of JAK Inhibitor Development

The evolution of Janus kinase (JAK) inhibitors represents a paradigm shift in targeting cytokine-driven pathologies. First-generation agents like ruxolitinib (JAK1/JAK2 inhibitor) and tofacitinib (pan-JAK inhibitor) emerged in the early 2010s, initially approved for myeloproliferative neoplasms and rheumatoid arthritis [7] [9]. These early inhibitors exhibited broad kinase activity, which while therapeutically effective, underscored the need for greater selectivity to minimize off-target effects. By 2019, second-generation inhibitors like upadacitinib (JAK1-selective) and filgotinib (JAK1-preferential) entered clinical use, leveraging structural insights to achieve improved selectivity profiles [8] [9]. This trajectory reflects a concerted effort to optimize therapeutic precision within the JAK-STAT pathway, which coordinates signaling for >50 cytokines [8].

Table 1: Evolution of JAK Inhibitor Selectivity Profiles

InhibitorApproval YearPrimary TargetsTherapeutic Applications
Ruxolitinib2011JAK1/JAK2Myelofibrosis, Polycythemia vera
Tofacitinib2012JAK1/JAK2/JAK3Rheumatoid arthritis, Ulcerative colitis
Upadacitinib2019JAK1Rheumatoid arthritis, Psoriatic arthritis
Filgotinib2020JAK1Rheumatoid arthritis, Ulcerative colitis

Rationale for Targeting JAK1 in Immune Modulation

JAK1 serves as a pivotal signaling hub for pro-inflammatory cytokines implicated in immune dysregulation. Structurally, JAK1 contains seven JAK homology (JH) domains, with the kinase domain (JH1) and pseudokinase domain (JH2) regulating activation [9]. Crucially, JAK1 pairs with cytokine receptors for:

  • IL-6 family cytokines (e.g., OSM, IL-11)
  • Interferons (Type I/II/III)
  • γc-chain cytokines (e.g., IL-2, IL-4, IL-7, IL-15) [8] [9]

In ulcerative colitis (UC), for example, inflamed tissues exhibit upregulated IFN-γ, IL-6, IL-13, IL-21, and OSM [8]. These cytokines rely on JAK1 for signal transduction, driving T-cell differentiation, macrophage activation, and epithelial barrier dysfunction. Selective JAK1 inhibition disrupts this inflammatory cascade while preserving JAK2-mediated functions (e.g., erythropoietin signaling), thereby mitigating anemia risk associated with broader JAK inhibitors [8] [9]. Preclinical models confirm that JAK1 blockade reduces STAT3 phosphorylation and downstream expression of chemokines like CXCL10, a key mediator of T-cell recruitment to inflamed tissues [8].

INCB047986 Within the JAK Inhibitor Class

INCB047986 exemplifies the next wave of JAK1 optimization, designed to achieve enhanced selectivity through structural refinement. Like clinically approved agents, it is a competitive ATP-binding site inhibitor that stabilizes the kinase in its active conformation (Type I inhibition) [9]. Its chemical scaffold likely exploits subtle differences in the ATP-binding cleft of JAK1 versus other JAK isoforms. Key selectivity determinants include:

  • Valine 889 (JAK1) vs Alanine 885 (JAK2) in the hinge region
  • Glycine 887 (JAK1) vs Serine 883 (JAK2) affecting inhibitor binding depth [9]

Table 2: Selectivity Profiles of JAK Inhibitors (Hypothetical for INCB047986)

InhibitorJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity Index (JAK1:Others)
Tofacitinib1002023001:0.2:0.02:3
Upadacitinib43200230017001:4.7:53:40
INCB047986*<10 (predicted)>1000 (predicted)>1000 (predicted)>1000 (predicted)1:>100:>100:>100

*Hypothetical data based on design objectives

Unlike covalent JAK3 inhibitors (e.g., ritlecitinib), which target the unique Cys909 residue, INCB047986 relies on reversible binding kinetics [9]. This positions it as a potential therapeutic alternative for immune-mediated conditions where sustained JAK1 blockade is desirable without irreversible kinase inactivation. Preclinically, its profile suggests advantages in Th1/Th17-driven pathologies, as JAK1 mediates signaling for IFN-γ (Th1) and IL-23 (Th17 differentiation) [8]. Its development signifies ongoing efforts to balance potency, selectivity, and pharmacokinetic stability within the JAK inhibitor landscape.

Properties

Product Name

INCB047986

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

INCB047986; INCB-047986; INCB 047986.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.